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Introduction

Testosterone undecanoate (TU) is a long-acting ester of testosterone utilized in testosterone

therapy (TTh) for male hypogonadism. A primary concern for clinicians prescribing TTh is the

potential long-term impact on the prostate, particularly regarding the risks of benign prostatic

hyperplasia (BPH) and prostate cancer (PCa). This technical guide synthesizes the current

understanding of the long-term effects of TU on prostate tissue, focusing on quantitative data

from clinical studies, experimental methodologies, and the underlying molecular pathways.

Quantitative Analysis of Prostatic Changes with
Long-Term TU Therapy
Multiple long-term observational studies and some controlled trials have investigated the

effects of TU on prostate parameters. The data consistently show that while some initial

changes may occur, the long-term risk of prostatic adverse events does not appear to be

significantly elevated in hypogonadal men receiving TTh.

Table 1: Summary of Long-Term Effects of Testosterone Undecanoate on Prostate Parameters
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Study/Coho
rt

Duration of
Treatment

Number of
Patients

Change in
Prostate
Volume
(mL)

Change in
PSA
(ng/mL)

Incidence
of Prostate
Cancer

Registry

Studies

(Germany)

Up to 16

years
942

- Cohort A:

28.34 to

30.72 -

Cohort B:

27.9 to 36.98

- Cohort C:

16.9 to 19.9

- Cohort A:

1.77 to 2.0 -

Cohort B:

0.86 to 1.38 -

Cohort C: 1.6

to 1.9

- Cohort A:

1.7% (39.4

per 10,000

patient-years)

- Cohort B:

2.3% (54.5

per 10,000

patient-years)

- Cohort C:

0%

Observational

Registry

Up to 12

years

412 (TTh),

393 (controls)

Increase in

both groups,

more

pronounced

in untreated

Non-

significant

increase of

0.2 in TTh

group vs. 0.4-

1.0 in

untreated

3.2% in TTh

group vs.

6.9% in

untreated

Sommer et

al.

Up to 138

weeks
Not specified 14.4 to 24.9 0.20 to 0.69 Not reported

Holmäng et

al.
8 months 23 12% increase

No significant

change
Not reported

Gooren et al. 72 months 35
No signs of

BPH reported
Not reported Not reported

PSA: Prostate-Specific Antigen, BPH: Benign Prostatic Hyperplasia, TTh: Testosterone

Therapy

These data suggest that while a modest increase in prostate volume and PSA can be

observed, particularly in the initial phases of treatment, these changes tend to stabilize over

time. Importantly, the incidence of prostate cancer in men receiving long-term TU therapy does

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15285901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


not appear to be higher than in the general population and may even be lower in some cohorts

compared to untreated hypogonadal men.

Experimental Protocols and Methodologies
The assessment of prostatic effects in long-term TU studies relies on a combination of clinical

monitoring and pathological examination.

2.1. Clinical Monitoring Protocol

A typical protocol for monitoring prostate health in patients undergoing long-term TU therapy

involves:

Baseline Assessment: Before initiation of TTh, a thorough evaluation including a digital rectal

examination (DRE), serum PSA measurement, and assessment of lower urinary tract

symptoms (LUTS) using a validated questionnaire such as the International Prostate

Symptom Score (IPSS) is conducted.

Regular Follow-up: Patients are typically monitored every 3-6 months during the first year of

treatment and annually thereafter. This includes DRE and serum PSA testing.

Prostate Biopsy: A prostate biopsy is indicated for men who have a confirmed elevated PSA

level, a suspicious finding on DRE, or a significant increase in PSA velocity. The biopsy

protocol usually involves transrectal ultrasound (TRUS)-guided collection of multiple core

samples from different regions of the prostate for histological analysis.

2.2. Histological and Molecular Analysis

In research settings, prostate tissue obtained from biopsies or radical prostatectomy is

subjected to further analysis to understand the molecular effects of TU.

Histopathology: Tissue sections are stained with hematoxylin and eosin (H&E) to assess for

the presence of prostatic intraepithelial neoplasia (PIN), adenocarcinoma, or changes in the

stromal-to-epithelial ratio.

Immunohistochemistry (IHC): IHC is used to detect and quantify the expression of key

proteins involved in prostate cell proliferation and cancer development, such as the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15285901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


androgen receptor (AR), Ki-67 (a marker of cell proliferation), and CD34 (a marker of

microvessel density).

Gene Expression Analysis: Techniques like quantitative real-time polymerase chain reaction

(qRT-PCR) can be employed to measure the expression levels of androgen-responsive

genes, including PSA (KLK3), AR, and genes involved in cell growth and apoptosis.

Signaling Pathways and Molecular Mechanisms
The effects of testosterone on the prostate are mediated primarily through the androgen

receptor (AR), a ligand-activated nuclear transcription factor.

3.1. Androgen Receptor Signaling Pathway

Testosterone, and its more potent metabolite dihydrotestosterone (DHT), bind to the AR in the

cytoplasm of prostate epithelial and stromal cells. This binding induces a conformational

change in the AR, leading to its dissociation from heat shock proteins, dimerization, and

translocation into the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences

known as androgen response elements (AREs) in the promoter regions of target genes,

thereby regulating their transcription. This signaling cascade ultimately influences cellular

processes such as proliferation, differentiation, and apoptosis.

To cite this document: BenchChem. [Long-Term Prostatic Effects of Testosterone
Undecanoate: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15285901#long-term-effects-of-testosterone-
undecanoate-on-prostate-tissue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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